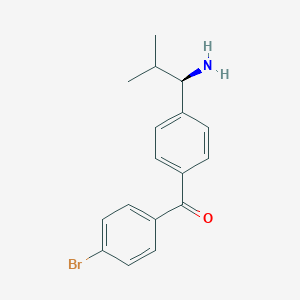
(R)-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both amino and bromophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
®-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions often result in the formation of new derivatives with altered functional groups.
科学研究应用
Chemistry
In chemistry, ®-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, ®-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of ®-(4-(1-amino-2-methylpropyl)phenyl)(4-bromophenyl)methanone hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the context of its use, whether in a biochemical assay or as a therapeutic agent.
属性
分子式 |
C17H18BrNO |
|---|---|
分子量 |
332.2 g/mol |
IUPAC 名称 |
[4-[(1R)-1-amino-2-methylpropyl]phenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)16(19)12-3-5-13(6-4-12)17(20)14-7-9-15(18)10-8-14/h3-11,16H,19H2,1-2H3/t16-/m1/s1 |
InChI 键 |
LVLRUNPQBLNGMX-MRXNPFEDSA-N |
手性 SMILES |
CC(C)[C@H](C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N |
规范 SMILES |
CC(C)C(C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)



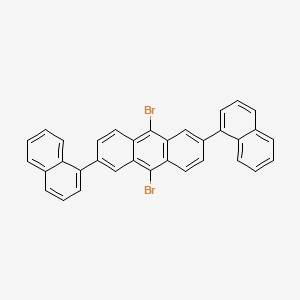
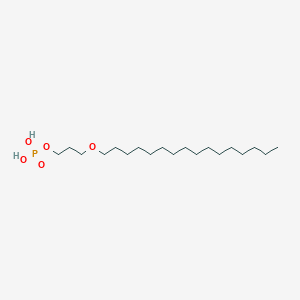
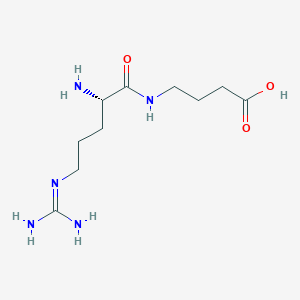
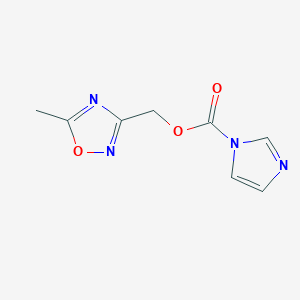
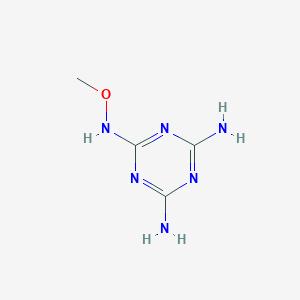
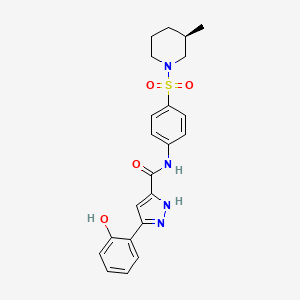
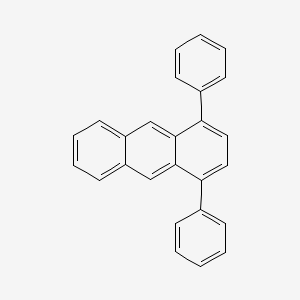
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)

